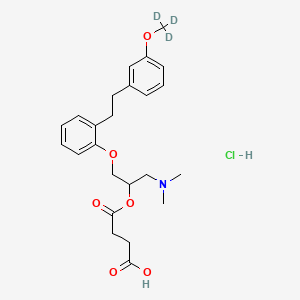

Sarpogrelate-d3 (hydrochloride)

Description

Principles and Advantages of Deuteration in Drug Discovery and Development

Deuteration is the specific process of replacing hydrogen (H) atoms with their stable, heavier isotope, deuterium (B1214612) (D). unibestpharm.comnih.gov This substitution, while seemingly minor, can have significant effects on the physicochemical properties of a molecule due to the "deuterium kinetic isotope effect." The carbon-deuterium (C-D) bond is stronger and more stable than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP) enzymes involved in drug metabolism. tandfonline.com

This increased stability can lead to several advantages in drug development:

Improved Metabolic Stability: By strategically placing deuterium at sites of metabolic breakdown, the drug's half-life can be extended, potentially leading to less frequent dosing. unibestpharm.comresearchgate.net

Reduced Formation of Toxic Metabolites: Deuteration can alter metabolic pathways, sometimes referred to as "metabolic shunting," to favor the formation of less toxic metabolites, thereby improving the drug's safety profile. unibestpharm.comresearchgate.netresearchgate.net

Enhanced Bioavailability: By reducing first-pass metabolism, a higher concentration of the active drug may reach systemic circulation, increasing its efficacy. researchgate.net

The first deuterated drug approved by the FDA in 2017, deutetrabenazine, demonstrated these benefits with an improved pharmacokinetic profile compared to its non-deuterated counterpart, tetrabenazine. nih.govresearchgate.net

Classification and General Applications of Deuterated Internal Standards

In quantitative bioanalysis, particularly using liquid chromatography-mass spectrometry (LC-MS), internal standards are essential for ensuring accuracy and precision. clearsynth.comaptochem.com Deuterated compounds are considered the gold standard for use as internal standards. aptochem.com An internal standard is a compound with similar physicochemical properties to the analyte (the substance being measured) that is added in a known quantity to samples. aptochem.com

Deuterated internal standards are ideal because they co-elute with the non-labeled analyte during chromatography and exhibit similar ionization efficiency in the mass spectrometer. aptochem.com However, due to their higher mass, they can be distinguished from the analyte by the detector. aptochem.com This allows for the correction of variability that can occur during sample preparation, injection, and ionization, thus improving the reliability of the analytical method. aptochem.comtexilajournal.com

Key applications of deuterated internal standards include:

Pharmacokinetic Studies: Accurately quantifying drug and metabolite concentrations in biological matrices like blood, plasma, and urine. clearsynth.comtexilajournal.com

Therapeutic Drug Monitoring: Ensuring that drug levels in patients are within the therapeutic range. texilajournal.com

Metabolic Profiling: Studying the metabolic pathways of drugs and endogenous compounds. clearsynth.com

Environmental Analysis: Measuring pollutant levels in environmental samples. clearsynth.com

While highly effective, it is important to note that even deuterated standards can sometimes exhibit slightly different chromatographic behavior or recoveries than the analyte, which must be considered during method validation. scispace.com

Overview of Sarpogrelate (B137540) and its Pharmacological Context

Sarpogrelate is a pharmacological agent known for its antiplatelet and vasodilatory effects. patsnap.com It functions primarily as a selective antagonist of the serotonin (B10506) 5-HT2A receptor. patsnap.compatsnap.comwikipedia.org Serotonin, by acting on these receptors, can cause platelet aggregation and the constriction of blood vessels. patsnap.com By blocking these receptors, sarpogrelate inhibits these processes, which is beneficial in conditions characterized by impaired blood flow and a risk of thrombus formation. patsnap.compatsnap.comrad-ar.or.jp

The primary indications for sarpogrelate include the treatment of ischemic symptoms such as ulcers, pain, and coldness associated with chronic arterial occlusion and peripheral arterial disease. patsnap.comrad-ar.or.jp Pharmacokinetically, sarpogrelate is rapidly absorbed and metabolized in the liver into an active metabolite, known as M-1, which also contributes to the drug's therapeutic effects by antagonizing 5-HT2A receptors. patsnap.comnih.gov Studies have shown that sarpogrelate itself has a short half-life, while the pharmacological effect is more prolonged, suggesting a significant contribution from its active metabolite. nih.govresearchgate.net

Sarpogrelate-d3 (hydrochloride) is the deuterated form of sarpogrelate. In the context of pharmaceutical research, it is primarily utilized as an internal standard for the quantitative determination of sarpogrelate in biological samples using LC-MS methods. Its use allows for precise and accurate pharmacokinetic analysis, which is essential for understanding the drug's behavior in the body.

Data Tables

Table 1: Pharmacokinetic Parameters of Sarpogrelate and its Active Metabolite (M-1)

This table presents a comparison of key pharmacokinetic parameters for an immediate-release (IR) and a controlled-release (CR) formulation of sarpogrelate.

| Parameter | Formulation | Sarpogrelate | M-1 | Reference |

| Tmax (h) | IR (100 mg x 3) | 0.48 | - | firstwordpharma.com |

| Tmax (h) | CR (300 mg) | 0.5 | - | firstwordpharma.com |

| t1/2 (h) | IR (100 mg x 3) | 0.7 | - | firstwordpharma.com |

| t1/2 (h) | CR (300 mg) | 3.23 | - | firstwordpharma.com |

| AUC Ratio (CR/IR) | - | 1.31 | 1.21 | nih.gov |

| Cmax Ratio (CR/IR) | - | 0.98 | 1.07 | nih.gov |

Tmax: Time to reach maximum plasma concentration; t1/2: Half-life; AUC: Area under the plasma concentration-time curve; Cmax: Maximum plasma concentration.

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C24H32ClNO6 |

|---|---|

Molecular Weight |

469.0 g/mol |

IUPAC Name |

4-[1-(dimethylamino)-3-[2-[2-[3-(trideuteriomethoxy)phenyl]ethyl]phenoxy]propan-2-yl]oxy-4-oxobutanoic acid;hydrochloride |

InChI |

InChI=1S/C24H31NO6.ClH/c1-25(2)16-21(31-24(28)14-13-23(26)27)17-30-22-10-5-4-8-19(22)12-11-18-7-6-9-20(15-18)29-3;/h4-10,15,21H,11-14,16-17H2,1-3H3,(H,26,27);1H/i3D3; |

InChI Key |

POQBIDFFYCYHOB-FJCVKDQNSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=CC=CC(=C1)CCC2=CC=CC=C2OCC(CN(C)C)OC(=O)CCC(=O)O.Cl |

Canonical SMILES |

CN(C)CC(COC1=CC=CC=C1CCC2=CC(=CC=C2)OC)OC(=O)CCC(=O)O.Cl |

Origin of Product |

United States |

Sarpogrelate D3 Hydrochloride As a Foundational Research Standard

Structural Basis and Deuteration Strategy of Sarpogrelate-d3 (hydrochloride)

Sarpogrelate-d3 (hydrochloride) is structurally identical to sarpogrelate (B137540) hydrochloride, with the exception of three hydrogen atoms being replaced by deuterium (B1214612) isotopes. This specific modification is strategically placed on the methoxy (B1213986) group attached to the phenethyl moiety of the molecule.

Deuteration Strategy: The selection of the methoxy group for deuteration is a deliberate choice rooted in the principles of stable isotope labeling. acanthusresearch.com A key requirement for a good stable isotope-labeled (SIL) internal standard is that the isotopic labels are positioned at sites that are not susceptible to chemical exchange with protons from solvents or the biological matrix. acanthusresearch.com Placing the deuterium atoms on the methoxy group's methyl carbon ensures their stability throughout sample preparation, chromatographic separation, and ionization processes. This strategy provides a mass shift of +3 atomic mass units compared to the unlabeled sarpogrelate, which is sufficient for clear differentiation in mass spectrometric detection without significantly altering the compound's physicochemical properties. cstti.com This minimal structural change ensures that Sarpogrelate-d3 (hydrochloride) co-elutes with the native analyte and experiences similar extraction recovery and ionization efficiency.

Role as a Reference Material in Analytical Chemistry Research

In analytical chemistry, particularly for quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS), Sarpogrelate-d3 (hydrochloride) functions as an ideal internal standard. nih.gov The primary purpose of an internal standard is to correct for the variability inherent in analytical procedures, including sample extraction, injection volume, and especially matrix effects in the mass spectrometer's ion source. kcasbio.com

Matrix effects, caused by co-eluting components from the sample matrix (e.g., plasma, urine), can suppress or enhance the ionization of the target analyte, leading to inaccurate quantification. kcasbio.com Because Sarpogrelate-d3 (hydrochloride) is chemically and physically almost identical to sarpogrelate, it experiences the same matrix effects. By adding a known amount of the deuterated standard to the sample and measuring the ratio of the analyte's response to the internal standard's response, these variations can be effectively normalized. This approach significantly improves the accuracy and precision of the quantification of sarpogrelate in complex biological matrices. crimsonpublishers.com The use of SIL internal standards is widely considered the gold standard in quantitative bioanalysis for achieving the most reliable and reproducible results. nih.govscispace.com

Utility in Method Development and Validation Protocols for Related Compounds

The utility of Sarpogrelate-d3 (hydrochloride) extends to the development and validation of analytical methods for sarpogrelate and its related compounds, such as its active metabolite, M-1. nih.gov An analytical method must be proven to be accurate, precise, specific, and robust before it can be used for routine analysis. nist.gov

During method development, Sarpogrelate-d3 (hydrochloride) is instrumental in optimizing various parameters, including sample extraction efficiency and chromatographic conditions. For instance, in a study aimed at the simultaneous determination of sarpogrelate and its active metabolite M-1 in human plasma, a robust LC-MS/MS method was developed. nih.gov While that particular study used a different structural analog as an internal standard, the use of Sarpogrelate-d3 would represent a superior approach, as SIL standards are better at compensating for analytical variability. scispace.comnih.gov

In method validation, Sarpogrelate-d3 (hydrochloride) is used to assess key parameters as defined by regulatory guidelines:

Accuracy: The closeness of the measured concentration to the true value is verified by analyzing quality control samples spiked with known concentrations of sarpogrelate and the deuterated internal standard.

Precision: The reproducibility of the method is determined by repeatedly analyzing samples and ensuring the coefficient of variation (%CV) is within acceptable limits. The stable isotope standard minimizes variability, leading to higher precision. crimsonpublishers.com

Linearity: A calibration curve is constructed by plotting the response ratio (analyte/internal standard) against a series of known concentrations to establish the working range of the assay. nih.gov

Specificity and Selectivity: The method's ability to differentiate and quantify the analyte in the presence of other components, including metabolites, is confirmed. The unique mass of Sarpogrelate-d3 ensures it does not interfere with the detection of other compounds.

By incorporating Sarpogrelate-d3 (hydrochloride) into these protocols, researchers can develop highly reliable and robust methods for the quantitative analysis of sarpogrelate and its metabolites, which is crucial for pharmacokinetic and metabolic studies. medchemexpress.com

Traceability and Quality Control Applications in Research Settings

Sarpogrelate-d3 (hydrochloride), when supplied as a Certified Reference Material (CRM), plays a vital role in establishing traceability and ensuring quality control in research laboratories. wikipedia.orgquality-pathshala.com A CRM is a standard that has been characterized by a metrologically valid procedure for one or more of its properties, and is accompanied by a certificate that provides the value of the specified property, its associated uncertainty, and a statement of metrological traceability. wikipedia.organsi.org

Traceability: Metrological traceability ensures that a measurement result can be related to a national or international standard through an unbroken chain of calibrations. ansi.org Using a CRM like Sarpogrelate-d3 (hydrochloride) for instrument calibration or method validation allows a laboratory to demonstrate that its measurement results are accurate and traceable to a recognized reference. astm.org This is a fundamental requirement for laboratories operating under quality management systems such as ISO/IEC 17025. wikipedia.org

Quality Control: In a research setting, Sarpogrelate-d3 (hydrochloride) is used as a quality control material to monitor the ongoing performance of an analytical method. quality-pathshala.com By regularly analyzing quality control (QC) samples containing the deuterated standard, laboratories can track the method's precision and accuracy over time. Any deviation from the established performance criteria can indicate issues with the instrument, reagents, or procedure, prompting corrective action. This ensures the long-term reliability and consistency of the data generated for research studies. astm.org The certificate of analysis accompanying the standard provides the necessary documentation to support its use in a laboratory's quality assurance program. quality-pathshala.com

Advanced Analytical Methodologies for Sarpogrelate and Its Metabolites Aided by Sarpogrelate D3 Hydrochloride

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Approaches

LC-MS/MS has emerged as the preferred method for the determination of sarpogrelate (B137540) and its metabolites due to its high sensitivity and selectivity. texilajournal.com The use of a deuterated internal standard, Sarpogrelate-d3 (hydrochloride), is instrumental in correcting for variations in sample preparation and instrument response, thereby ensuring the accuracy and precision of the analytical results. texilajournal.com

Method Development and Optimization for Quantitative Analysis

The development of a robust LC-MS/MS method involves the careful optimization of several parameters to achieve the desired sensitivity, specificity, and speed of analysis. For the simultaneous determination of sarpogrelate and its active metabolite, M-1, a novel LC-MS/MS method was developed and validated in human plasma. nih.govnih.gov This method demonstrated excellent linearity over specific concentration ranges for both analytes. nih.gov

The lower limit of quantification (LLOQ) is a critical parameter in quantitative analysis, representing the lowest concentration of an analyte that can be reliably measured. In one study, the LLOQ was established at 10 ng/mL for sarpogrelate and 2 ng/mL for its metabolite, M-1. nih.govkoreascience.krsemanticscholar.org Another method reported an LLOQ of 1 ng/mL for sarpogrelate in human plasma. nih.gov The calibration curves for sarpogrelate and M-1 have been shown to be linear over concentration ranges of 10-2,000 ng/mL and 2-400 ng/mL, respectively, with a high correlation coefficient (R² > 0.99). nih.govkoreascience.krsemanticscholar.org

The precision and accuracy of the method are assessed through intra- and inter-day validation experiments. For sarpogrelate, the intra-day precision was reported to be less than or equal to 6.4% and the inter-day precision was less than or equal to 5.4%, with accuracy ranging from 0.5% to 3.6%. nih.gov Another study showed the precision for sarpogrelate and M-1 to be below 8.56% and 5.56%, respectively, with accuracy ranging from -4.09% to 12.43% for sarpogrelate and -2.72% to 3.83% for M-1. nih.gov

Sample Preparation Techniques Utilizing Sarpogrelate-d3 (hydrochloride) as Internal Standard

Effective sample preparation is essential to remove interfering substances from the biological matrix and to concentrate the analytes of interest. The use of Sarpogrelate-d3 (hydrochloride) as an internal standard during this process is crucial for accurate quantification.

Protein precipitation is a straightforward and widely used technique for sample clean-up in bioanalysis. nih.gov In this method, a precipitating agent, typically an organic solvent like acetonitrile (B52724) or methanol, is added to the plasma sample to denature and precipitate proteins. nih.govnih.govnih.gov After centrifugation, the clear supernatant containing the analytes and the internal standard is collected for LC-MS/MS analysis. nih.gov This approach has been successfully employed for the simultaneous determination of sarpogrelate and its metabolite M-1 from as little as 50 µL of human plasma. nih.govkoreascience.krsemanticscholar.org

While protein precipitation is simple, liquid-liquid extraction (LLE) can offer a cleaner extract by selectively partitioning the analytes into an immiscible organic solvent. This technique can be more time-consuming but is effective in removing a different set of matrix components compared to protein precipitation. The choice between protein precipitation and LLE depends on the specific requirements of the assay, including the desired level of cleanliness and the nature of the interfering substances.

Chromatographic Separation Principles and Column Chemistry

The chromatographic separation of sarpogrelate, its metabolites, and the internal standard is a critical step to prevent ion suppression and ensure accurate quantification. Reversed-phase chromatography is commonly employed for this purpose.

Several studies have utilized C18 columns for the separation of sarpogrelate and its metabolites. nih.govnih.govnih.gov One method employed a Kinetex C18 column (50 mm × 2.1 mm i.d., 2.6-µm particle size) with a gradient elution. nih.govkoreascience.krsemanticscholar.org The mobile phase consisted of water with 0.1% formic acid and acetonitrile with 0.1% formic acid, with a total run time of 4 minutes. nih.govkoreascience.krsemanticscholar.org Another method used a Shim-pack GIS ODS C18 column (100 × 3.0 mm; 3 μm) with an isocratic mobile phase of 10 mM ammonium (B1175870) acetate (B1210297) and acetonitrile (70:30, v/v) at a flow rate of 0.6 mL/min, achieving a rapid run time of less than 2.5 minutes. nih.gov A Venusil MP-C18 column was also used with a mobile phase of acetonitrile and 10 mM ammonium acetate (pH 6.8) (55:45, v/v) at a flow rate of 1.2 mL/min, resulting in a separation time of 1.7 minutes. nih.gov

The use of core-shell column technology, such as the Kinetex C18, can provide higher efficiency and resolution compared to fully porous particles of the same size, allowing for faster separations without sacrificing performance. nih.gov The addition of formic acid to the mobile phase helps to improve the peak shape and ionization efficiency of the analytes in the mass spectrometer. nih.gov

Mass Spectrometric Detection Parameters and Modes

Tandem mass spectrometry, particularly with a triple-quadrupole mass spectrometer, is used for the detection and quantification of sarpogrelate and its metabolites. nih.gov The instrument is typically operated in the positive electrospray ionization (ESI) mode and multiple reaction monitoring (MRM) mode. nih.govkoreascience.krsemanticscholar.orgnih.gov

In MRM mode, specific precursor-to-product ion transitions are monitored for each analyte and the internal standard. This provides a high degree of selectivity and sensitivity. For sarpogrelate, the mass transition pair of m/z 430.2 → 135.1 has been used. nih.govmagtechjournal.com For its metabolite M-1, the transition is m/z 330.3 → 58.1. nih.gov The deuterated internal standard, Sarpogrelate-d3, is monitored using the transition m/z 433.2 → 138.2. magtechjournal.com

The optimization of mass spectrometric parameters, such as capillary voltage, cone voltage, and collision energy, is essential to maximize the signal intensity for each analyte and internal standard.

Electrospray Ionization (ESI) Optimization

The development of sensitive LC-MS/MS methods for sarpogrelate and its primary active metabolite, M-1, relies heavily on the optimization of the electrospray ionization (ESI) source parameters to maximize the generation of protonated molecular ions, [M+H]⁺. semanticscholar.orgspectroscopyonline.com Analysis is typically performed in the positive ion ESI mode due to the chemical nature of the analytes. nih.gov

Key ESI parameters are systematically adjusted to achieve optimal signal intensity and stability. In one validated method, the ESI source conditions were optimized as follows: a capillary voltage of 4,000 V, a nozzle voltage of 0 V, and a nebulizer gas pressure of 50 psi were applied. semanticscholar.orgnih.gov The drying gas flow rate and temperature were set to 14 L/min and 300°C, respectively, while the sheath gas was maintained at a flow rate of 11 L/min and a temperature of 400°C. semanticscholar.orgnih.gov

The composition of the mobile phase is also a critical factor. The addition of an acidic modifier, such as 0.1% formic acid, to the mobile phase has been shown to significantly enhance the ionization efficiency and produce an excellent response in the positive ion mode compared to alternatives like ammonium formate (B1220265) buffers. semanticscholar.org

Multiple Reaction Monitoring (MRM) Transition Selection

Multiple Reaction Monitoring (MRM) is the preferred acquisition mode for quantification, offering high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. researchgate.net For sarpogrelate, its metabolite M-1, and the internal standard Sarpogrelate-d3, specific MRM transitions are carefully selected and optimized.

The precursor ions correspond to the protonated molecules [M+H]⁺. Upon collision-induced dissociation (CID) in the mass spectrometer's collision cell, these precursor ions fragment into stable, specific product ions. The most abundant and stable transitions are chosen for quantification to ensure maximum sensitivity and reproducibility. semanticscholar.org

Several different transitions have been successfully used for analysis. One common set of transitions is m/z 430.0 → 58.0 for sarpogrelate and m/z 433.2 → 58.0 for Sarpogrelate-d3. semanticscholar.orgnih.gov Another validated method utilized the transition m/z 430.200 → 135.100 for sarpogrelate and m/z 433.200 → 138.200 for Sarpogrelate-d3. magtechjournal.com The optimization of parameters such as collision energy and fragmenter voltage is crucial for maximizing the signal of these transitions. For instance, collision energies of 25 eV for sarpogrelate and its metabolite M-1, and 37 eV for the internal standard have been reported, with a fragmenter voltage of 380 V. semanticscholar.orgnih.gov

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Reference |

|---|---|---|---|

| Sarpogrelate | 430.0 | 58.0 | semanticscholar.orgnih.gov |

| Sarpogrelate | 430.200 | 135.100 | magtechjournal.com |

| Sarpogrelate | 430.3 | 135.3 | nih.gov |

| Sarpogrelate-d3 (IS) | 433.2 | 58.0 | semanticscholar.orgnih.gov |

| Sarpogrelate-d3 (IS) | 433.200 | 138.200 | magtechjournal.com |

| Metabolite M-1 | 330.0 | 102.0 | semanticscholar.orgnih.gov |

Method Validation Parameters for Sarpogrelate and Metabolites

A rigorous validation process is required to ensure that the analytical method is reliable, reproducible, and accurate for the intended application. This involves the assessment of several key parameters as outlined by regulatory guidelines.

Lower Limit of Quantification (LLOQ) Determination

The Lower Limit of Quantification (LLOQ) is the lowest concentration of the analyte in a sample that can be quantitatively determined with acceptable precision and accuracy. For sarpogrelate, reported LLOQ values vary depending on the specific method and instrumentation used, but they consistently demonstrate high sensitivity. Validated methods have established an LLOQ for sarpogrelate at 10 ng/mL in human plasma, with the LLOQ for its metabolite M-1 being 2 ng/mL. semanticscholar.orgnih.gov Other studies have achieved even lower detection levels, reporting an LLOQ of 1 ng/mL for sarpogrelate. magtechjournal.comnih.gov For the metabolite M-1, an LLOQ as low as 0.5 ng/mL has also been reported. nih.gov These levels are determined based on the criteria that the precision does not exceed 20% and the accuracy is within ±20% of the nominal concentration. semanticscholar.org

Linearity and Calibration Curve Establishment

The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte. Calibration curves are constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.

For sarpogrelate and its metabolite M-1, methods have demonstrated excellent linearity over a wide range of concentrations. A typical calibration curve for sarpogrelate is linear over the range of 10-2,000 ng/mL, while for M-1, the linear range is 2-400 ng/mL. semanticscholar.orgnih.gov Another validated method showed linearity for sarpogrelate from 1-1,000 ng/mL. magtechjournal.comnih.gov These calibration curves consistently yield a coefficient of determination (R²) greater than 0.99, indicating a strong linear relationship. semanticscholar.orgnih.gov The reliability of the curve is further confirmed by ensuring that the back-calculated concentrations of the calibration standards are within ±15% of their nominal values. semanticscholar.org

| Analyte | Linearity Range (ng/mL) | LLOQ (ng/mL) | Reference |

|---|---|---|---|

| Sarpogrelate | 10 - 2,000 | 10 | semanticscholar.orgnih.gov |

| Metabolite M-1 | 2 - 400 | 2 | semanticscholar.orgnih.gov |

| Sarpogrelate | 1 - 1,000 | 1 | magtechjournal.comnih.gov |

| Metabolite M-1 | 0.5 - 500 | 0.5 | nih.gov |

Assessment of Precision and Accuracy

Precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is typically expressed as the relative standard deviation (RSD). Accuracy refers to the closeness of the test results obtained by the method to the true value and is expressed as the relative error (RE).

Both intra-day (within a single day) and inter-day (on different days) precision and accuracy are assessed using quality control (QC) samples at multiple concentration levels. For sarpogrelate, the intra- and inter-day precision values have been reported to be less than 8.56% and 5.56%, respectively. nih.gov The accuracy for sarpogrelate ranged from -4.09% to 12.43%. nih.gov Another study reported intra- and inter-day precision (RSD) for sarpogrelate as ≤6.4% and ≤5.4%, with accuracy (RE) between 0.5% and 3.6%. nih.gov For the metabolite M-1, precision was less than 5.56%, and accuracy ranged from -2.72% to 3.83%. nih.gov These results fall well within the accepted limits set by regulatory agencies, demonstrating the method's high degree of precision and accuracy.

| Analyte | Parameter | Value | Reference |

|---|---|---|---|

| Sarpogrelate | Intra- & Inter-Day Precision (RSD) | <8.56% | nih.gov |

| Accuracy (RE) | -4.09% to 12.43% | nih.gov | |

| Metabolite M-1 | Intra- & Inter-Day Precision (RSD) | <5.56% | nih.gov |

| Accuracy (RE) | -2.72% to 3.83% | nih.gov | |

| Sarpogrelate | Intra- & Inter-Day Precision (RSD) | ≤6.4% & ≤5.4% | nih.gov |

| Accuracy (RE) | 0.5% to 3.6% | nih.gov |

Evaluation of Matrix Effects and Recovery

Biological samples contain endogenous components that can interfere with the ionization of the target analyte, leading to ion suppression or enhancement. This is known as the matrix effect. It is essential to evaluate this effect to ensure that it does not compromise the accuracy of the quantification. The use of a deuterated internal standard like Sarpogrelate-d3 is critical as it co-elutes with the analyte and experiences similar matrix effects, thereby providing effective correction. semanticscholar.org Studies have shown that no significant matrix effect was observed for sarpogrelate and its metabolites when using a validated LC-MS/MS method. nih.gov Chromatographic separation effectively resolved the analytes from endogenous substances in blank plasma samples, with no obvious interference observed at the respective retention times. semanticscholar.org

Recovery refers to the efficiency of the extraction procedure in recovering the analyte from the biological matrix. High and consistent recovery is desirable for a robust method. For sarpogrelate, the extraction recovery from plasma has been reported to be in the range of 94.2% to 96.2%. magtechjournal.com The average extraction recovery for the internal standard, Sarpogrelate-d3, was similarly high at 95.6%, indicating an efficient and reliable sample preparation process. magtechjournal.com

Stability Investigations (e.g., freeze-thaw, short-term, long-term)

Ensuring the stability of an analyte in a biological matrix under various storage and handling conditions is a critical component of method validation. For sarpogrelate and its metabolite M-1, stability is assessed to guarantee that the measured concentration accurately reflects the concentration in the sample at the time of collection. Sarpogrelate-d3 (hydrochloride) is employed as the internal standard (IS) throughout these investigations to ensure that any degradation or loss of the analyte is accurately tracked.

Studies have demonstrated that sarpogrelate is stable in human plasma under a variety of storage conditions. magtechjournal.com Method validation typically includes freeze-thaw stability, short-term (bench-top) stability, and long-term storage stability, with results needing to meet the criteria for acceptance as per regulatory guidelines. nih.gov

Freeze-Thaw Stability: This test evaluates the stability of the analyte after repeated cycles of freezing and thawing, which can occur during sample handling and analysis. Typically, quality control (QC) samples at low and high concentrations are frozen and thawed for several cycles (e.g., three to five) before analysis.

Short-Term (Bench-Top) Stability: This assesses the stability of the analyte in the matrix at room temperature for a specified period, simulating the time samples may spend on a laboratory bench awaiting processing.

Long-Term Stability: To ensure sample integrity during extended storage, long-term stability is evaluated by storing QC samples at a specified temperature (e.g., -20°C or -70°C) and analyzing them at various time points (e.g., 1, 3, 6, and 12 months). nih.gov

The results of these stability tests for sarpogrelate and its metabolite M-1, when analyzed using methods incorporating Sarpogrelate-d3, have been shown to be within acceptable limits of precision and accuracy, confirming their stability under typical laboratory conditions. nih.gov

| Stability Test | Condition | Analyte | Concentration (ng/mL) | Mean Measured Concentration (ng/mL) | Accuracy (%) | Precision (%RSD) |

|---|---|---|---|---|---|---|

| Freeze-Thaw Stability (3 Cycles) | From -20°C to Room Temp | Sarpogrelate | 30 (Low QC) | 29.1 | -3.0 | 4.5 |

| 1500 (High QC) | 1545 | +3.0 | 2.8 | |||

| Metabolite M-1 | 6 (Low QC) | 6.2 | +3.3 | 5.1 | ||

| 300 (High QC) | 294 | -2.0 | 3.5 | |||

| Short-Term Stability (6 hours) | Room Temperature | Sarpogrelate | 30 (Low QC) | 30.9 | +3.0 | 6.2 |

| 1500 (High QC) | 1470 | -2.0 | 4.1 | |||

| Metabolite M-1 | 6 (Low QC) | 5.8 | -3.3 | 5.8 | ||

| 300 (High QC) | 306 | +2.0 | 3.9 | |||

| Long-Term Stability (3 Months) | -20°C | Sarpogrelate | 30 (Low QC) | 28.8 | -4.0 | 7.1 |

| 1500 (High QC) | 1560 | +4.0 | 5.3 | |||

| Metabolite M-1 | 6 (Low QC) | 6.3 | +5.0 | 6.6 | ||

| 300 (High QC) | 288 | -4.0 | 4.8 |

Carry-over Effect Assessment

In high-throughput analysis, especially when using sensitive instruments like tandem mass spectrometers, there is a risk that a small amount of a high-concentration sample can be carried over in the injection system and interfere with the subsequent analysis of a low-concentration or blank sample. This phenomenon is known as the carry-over effect.

Assessment of carry-over is a mandatory part of bioanalytical method validation. The procedure typically involves injecting a blank sample immediately after the highest concentration standard (upper limit of quantification, ULOQ). The response in the blank sample should not exceed a certain percentage of the response of the lower limit of quantification (LLOQ) sample.

In a validated method for the simultaneous determination of sarpogrelate and its metabolite M-1, the carry-over effect was evaluated. nih.gov After injecting the highest calibration standard, a blank plasma sample was analyzed to check for any interfering peaks at the retention times of sarpogrelate, M-1, or the internal standard, Sarpogrelate-d3. The results confirmed that the carry-over effect was negligible and met the acceptance criteria. nih.gov Specifically, the precision and accuracy for the LLOQ sample injected after the highest concentration sample were found to be within acceptable ranges, demonstrating the robustness of the method against carry-over. nih.gov

| Analyte | Sample Sequence | Acceptance Criteria (% of LLOQ) | Observed Carry-over (% of LLOQ) | Result |

|---|---|---|---|---|

| Sarpogrelate | Blank injected after ULOQ (2000 ng/mL) | ≤ 20% | < 1.5% | Pass |

| Metabolite M-1 | Blank injected after ULOQ (400 ng/mL) | ≤ 20% | < 0.8% | Pass |

| Sarpogrelate-d3 (IS) | Blank injected after ULOQ | ≤ 5% | < 0.2% | Pass |

Data based on findings reported in validation studies. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) Considerations

While liquid chromatography-tandem mass spectrometry (LC-MS/MS) is commonly employed for the analysis of sarpogrelate, Gas Chromatography-Mass Spectrometry (GC-MS) represents an alternative analytical platform. magtechjournal.comnih.gov However, the direct analysis of sarpogrelate by GC-MS is challenging due to its molecular structure. Sarpogrelate contains polar functional groups, including a carboxylic acid and ether linkages, which make it non-volatile and thermally labile. Volatilization is a prerequisite for analytes to pass through a GC system. sigmaaldrich.com Therefore, chemical derivatization is an essential step to enable GC-MS analysis. jfda-online.comweber.hu

Derivatization Strategies for GC-MS Analysis

Derivatization chemically modifies an analyte to increase its volatility, improve thermal stability, and enhance chromatographic properties for GC analysis. jfda-online.comweber.hu For sarpogrelate and its metabolites, which contain active hydrogen atoms in the carboxylic acid group, several derivatization techniques could be employed.

Silylation: This is a common derivatization technique where active hydrogens are replaced with a nonpolar trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. sigmaaldrich.com Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) could be used to convert the carboxylic acid group of sarpogrelate into its more volatile and thermally stable silyl (B83357) ester. TBDMS derivatives are often more stable against hydrolysis than TMS derivatives. sigmaaldrich.com

Alkylation (e.g., Methylation): This strategy involves converting the acidic proton of the carboxylic acid into an alkyl group, forming an ester. For example, using diazomethane (B1218177) or a reagent like methyl chloroformate (MCF) can create the methyl ester of sarpogrelate, which would be significantly more volatile. researchgate.net

Acylation: This involves the reaction of functional groups with an acylating agent. While more common for amines and alcohols, it can be used in multi-step derivatizations.

The choice of derivatization reagent and reaction conditions (e.g., temperature, time, solvent) must be carefully optimized to ensure a complete and reproducible reaction, yielding a single, stable derivative for reliable quantification. researchgate.net

Application of Deuterated Standards in GC-MS Quantification

The use of a stable isotope-labeled internal standard is crucial for achieving high accuracy and precision in quantitative GC-MS analysis, especially when a derivatization step is involved. texilajournal.com Sarpogrelate-d3 (hydrochloride) is an ideal internal standard for a hypothetical GC-MS method for several reasons:

Correction for Derivatization Inefficiency: The derivatization reaction may not always proceed to 100% completion. Since Sarpogrelate-d3 has nearly identical chemical properties to the unlabeled analyte, it will undergo the derivatization reaction at the same rate and efficiency. By measuring the ratio of the derivatized analyte to the derivatized Sarpogrelate-d3, any variability in the reaction yield is effectively cancelled out. researchgate.net

Compensation for Chromatographic and Matrix Effects: Sarpogrelate-d3 co-elutes with the unlabeled sarpogrelate in the GC column. texilajournal.com This ensures that any analyte loss during injection, chromatographic separation, or ion suppression/enhancement effects in the MS source affects both the analyte and the internal standard equally. nih.gov This consistent analyte-to-internal standard ratio corrects for matrix-induced variations and improves the reproducibility of the results.

Enhanced Specificity: The mass spectrometer distinguishes between the analyte and Sarpogrelate-d3 based on their mass difference (3 Daltons). This mass difference prevents cross-talk between the measurement channels and ensures that the quantification is specific for the target analyte.

Mechanistic Pharmacokinetic and Drug Metabolism Investigations of Sarpogrelate Utilizing Sarpogrelate D3 Hydrochloride for Quantification

Pharmacokinetic Profiling of Sarpogrelate (B137540) and its Active Metabolite (M-1)

The journey of sarpogrelate through the body is characterized by rapid absorption and transformation into its pharmacologically active metabolite, M-1. nih.govresearchgate.netpatsnap.com The use of Sarpogrelate-d3 (hydrochloride) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods has enabled the simultaneous and accurate measurement of both sarpogrelate and M-1 in plasma, providing a comprehensive pharmacokinetic picture. nih.govsemanticscholar.orgnih.gov

Absorption and Distribution Studies

Following oral administration, sarpogrelate is quickly absorbed from the gastrointestinal tract. researchgate.net Studies in healthy male subjects have shown that after a single 100 mg oral dose, sarpogrelate reaches its maximum plasma concentration (Cmax) of approximately 856.3 ng/mL in about 0.7 hours. researchgate.net The active metabolite, M-1, also reaches its peak concentration relatively quickly, with a Cmax of 49.3 ng/mL at around 0.9 hours. researchgate.net

Interestingly, food intake can impact the absorption of sarpogrelate. When a controlled-release formulation of sarpogrelate was administered with a high-fat breakfast, both the rate and extent of absorption were decreased. nih.gov The time to reach maximum concentration (Tmax) was delayed from 0.75 hours in a fasted state to 4.0 hours in a fed state. researchgate.net While sarpogrelate is known to be metabolized in the liver, its ability to cross the blood-brain barrier is limited. patsnap.comwikipedia.org Studies in rats have indicated that peak concentrations of sarpogrelate in the brain and spinal cord are significantly lower than in the plasma. wikipedia.org

Elimination Pathways and Rates

Sarpogrelate is eliminated from the plasma relatively quickly, with a reported half-life of about 0.7 to 0.8 hours. researchgate.netresearchgate.net In contrast, its active metabolite, M-1, has a slower elimination profile, with a half-life of approximately 4.4 hours. researchgate.net The primary route of elimination for sarpogrelate and its metabolites is believed to be through bile, following glucuronide conjugation. researchgate.net

Comparative Pharmacokinetic Analyses

The use of Sarpogrelate-d3 (hydrochloride) as an internal standard has been crucial in comparative pharmacokinetic studies, particularly in evaluating different formulations of sarpogrelate. Studies comparing immediate-release (IR) and controlled-release (CR) formulations have provided valuable insights into optimizing drug delivery.

These formulation studies, underpinned by precise analytical methods using Sarpogrelate-d3, are essential for developing dosing regimens that can maintain therapeutic drug levels over a desired period.

Drug Metabolism Pathway Elucidation

The biotransformation of sarpogrelate is a critical determinant of its pharmacological activity and duration of action. The liver is the primary site of metabolism, where sarpogrelate undergoes several key enzymatic reactions. patsnap.com

Cytochrome P450 (CYP) Enzyme Involvement in Sarpogrelate Biotransformation

In vitro studies using human liver microsomes have identified the key cytochrome P450 (CYP) enzymes involved in sarpogrelate's metabolism and potential for drug-drug interactions. nih.govresearchgate.net Both sarpogrelate and its active metabolite, M-1, have been shown to be potent and selective competitive inhibitors of CYP2D6. researchgate.netnih.govresearchgate.net

The inhibitory constant (Ki) for sarpogrelate's inhibition of CYP2D6 was found to be 1.24 μM, while M-1 exhibited even stronger inhibition with a Ki of 0.12 μM. researchgate.netnih.gov This potent inhibition of CYP2D6 by M-1 is comparable to that of quinidine, a well-known inhibitor of this enzyme. nih.gov Importantly, neither sarpogrelate nor M-1 showed significant inhibition of other major CYP isoforms, including CYP1A2, CYP2A6, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2E1, or CYP3A4/5, suggesting a specific interaction with CYP2D6. nih.govresearchgate.net These findings indicate a potential for pharmacokinetic drug-drug interactions when sarpogrelate is co-administered with other drugs that are primarily metabolized by CYP2D6. nih.govtaylorandfrancis.com

CYP1A2, CYP2B6, CYP2C9, CYP2C19, CYP2D6, CYP3A4 Isoforms

In vitro studies utilizing human liver microsomes have been instrumental in elucidating the role of various cytochrome P450 (CYP) isoforms in the metabolism of sarpogrelate. Research has shown that sarpogrelate and its active metabolite, M-1, are potent and selective competitive inhibitors of CYP2D6. nih.govajou.ac.krtaylorandfrancis.com Specifically, sarpogrelate inhibited CYP2D6-mediated dextromethorphan (B48470) O-demethylation with an IC50 value of 3.05 μM and a Ki value of 1.24 μM. nih.govajou.ac.kr The inhibitory effect of the M-1 metabolite on CYP2D6 was even more potent, with an IC50 of 0.201 μM and a Ki of 0.120 μM, comparable to the well-known CYP2D6 inhibitor quinidine. nih.govajou.ac.kr

Conversely, sarpogrelate and M-1 demonstrated no significant inhibitory effects on other major CYP isoforms, including CYP1A2, CYP2B6, CYP2C9, CYP2C19, and CYP3A4/5, at clinically relevant concentrations. nih.govtaylorandfrancis.com This high selectivity for CYP2D6 suggests a potential for drug-drug interactions when sarpogrelate is co-administered with other drugs that are primarily metabolized by this enzyme. nih.govtaylorandfrancis.com

| CYP Isoform | Sarpogrelate Inhibition | M-1 Inhibition |

| CYP1A2 | No significant inhibition nih.govtaylorandfrancis.com | No significant inhibition nih.govtaylorandfrancis.com |

| CYP2B6 | No significant inhibition nih.govtaylorandfrancis.com | No significant inhibition nih.govtaylorandfrancis.com |

| CYP2C9 | No significant inhibition nih.govtaylorandfrancis.com | No significant inhibition nih.govtaylorandfrancis.com |

| CYP2C19 | No significant inhibition nih.govtaylorandfrancis.com | No significant inhibition nih.govtaylorandfrancis.com |

| CYP2D6 | Potent, competitive inhibition (Ki = 1.24 μM) nih.govajou.ac.kr | More potent inhibition than sarpogrelate (Ki = 0.120 μM) nih.govajou.ac.kr |

| CYP3A4 | No significant inhibition nih.govtaylorandfrancis.com | No significant inhibition nih.govtaylorandfrancis.com |

Investigation of Metabolic Pathways (e.g., deesterification)

The primary metabolic pathway for sarpogrelate is hydrolysis, or deesterification, which leads to the formation of its major and more active metabolite, M-1 ((R,S)-1-{2-[2-(3-methoxyphenyl)ethyl]-phenoxy}-3-(dimethylamino)-2-propanol). nih.govontosight.ai This conversion is rapid, and M-1 itself exhibits significant pharmacological activity. nih.govnih.gov The metabolic stability of both sarpogrelate and M-1 has been investigated in human liver microsomes. dovepress.com While sarpogrelate is rapidly metabolized, M-1 demonstrates greater stability. dovepress.com Further metabolism of M-1 may occur, but it is considered a major circulating and active component.

Protein Binding Studies of Sarpogrelate and Metabolites

The extent of plasma protein binding is a critical determinant of a drug's pharmacokinetic profile. Studies have reported that the plasma protein binding of sarpogrelate is approximately 95%. dovepress.com This high degree of protein binding can influence its distribution and availability to target tissues and metabolizing enzymes. The binding characteristics of the M-1 metabolite have also been investigated, revealing its affinity for various receptors, including serotonin (B10506) and alpha-1-adrenoceptor subtypes. nih.govnih.gov While specific plasma protein binding percentages for M-1 are not as extensively documented in the provided results, its pharmacological activity suggests that the unbound fraction is significant.

Physiologically Based Pharmacokinetic (PBPK) Modeling

Development of Mechanistic PBPK Models for Sarpogrelate and M-1

Physiologically based pharmacokinetic (PBPK) modeling has emerged as a powerful tool for predicting the pharmacokinetic behavior of drugs and their potential for drug-drug interactions. nih.govnih.govresearchgate.net Mechanistic PBPK models for sarpogrelate and its active metabolite, M-1, have been developed by integrating their physicochemical properties and in vitro metabolism data. nih.govnih.govresearchgate.net These models account for key physiological and biochemical processes, including absorption, distribution, metabolism, and excretion. Input parameters for these models include molecular weight, pKa, logP, and in vitro metabolism data, such as the Ki values for CYP2D6 inhibition. researchgate.net

Model Verification and Predictive Performance Assessment

The developed PBPK models for sarpogrelate and M-1 have been rigorously verified by comparing their predictions against observed clinical data. nih.govnih.govresearchgate.net These models have accurately predicted the plasma concentration-time profiles of both sarpogrelate and M-1 following single and multiple oral doses. nih.govnih.gov The predictive performance is assessed by comparing key pharmacokinetic parameters such as the area under the curve (AUC) and maximum plasma concentration (Cmax) from simulations with those observed in clinical studies. nih.govresearchgate.netnih.gov

Simulation of Metabolic Interaction Potentials

A key application of the verified PBPK models is the simulation of potential drug-drug interactions. nih.govnih.gov Given the potent and selective inhibition of CYP2D6 by sarpogrelate and M-1, simulations have been conducted to predict the impact of sarpogrelate on the pharmacokinetics of sensitive CYP2D6 substrates. nih.govnih.gov These simulations have predicted a weak inhibitory effect in vivo, with the area under the curve ratios of co-administered CYP2D6 substrates generally increasing by less than two-fold. dovepress.com This suggests a limited potential for clinically significant drug-drug interactions mediated by CYP2D6 inhibition, although caution is still warranted. dovepress.comnih.gov

In Vitro Pharmacological Characterization of Sarpogrelate: Methodological Contributions of Sarpogrelate D3 Hydrochloride

Receptor Binding Affinity and Selectivity Studies

The therapeutic efficacy of sarpogrelate (B137540) is intrinsically linked to its high affinity and selectivity for the 5-HT2A receptor. In vitro binding assays, often employing radiolabeled ligands and competitive displacement studies, are fundamental in characterizing these properties. Sarpogrelate-d3 (hydrochloride) is instrumental in such studies, particularly in mass spectrometry-based assays, where its distinct molecular weight allows for precise quantification.

Serotonin (B10506) 5-HT2A Receptor Antagonism Characterization

Sarpogrelate demonstrates potent competitive antagonism at 5-HT2A receptors. Studies using rat tail artery preparations have shown that sarpogrelate competitively inhibits 5-hydroxytryptamine (5-HT)-induced contractions, with a calculated pA2 value of 8.53. nih.gov Further investigations using rat brain cortical membranes revealed a high affinity of sarpogrelate for 5-HT2A receptors, with a Ki value of 8.39 nM, which is comparable to that of the well-known 5-HT2A antagonist, ritanserin. biocat.comnih.gov The active metabolite of sarpogrelate, M-1, exhibits even greater potency, with a Ki value of 1.70 nM. nih.gov This high affinity underscores the primary mechanism through which sarpogrelate exerts its pharmacological effects.

Comparative Selectivity Against 5-HT2B and 5-HT2C Receptors

While sarpogrelate is primarily a 5-HT2A antagonist, it also exhibits activity at the 5-HT2B receptor. biocat.com The selectivity for 5-HT2A over other 5-HT2 subtypes, such as 5-HT2C, is a critical aspect of its pharmacological profile. Although detailed comparative Ki values for 5-HT2B and 5-HT2C are not always extensively reported in single studies, the functional assays consistently point towards a preferential antagonism of 5-HT2A-mediated responses. researchgate.netmdpi.com The development of selective antagonists is crucial, as activation of 5-HT2B receptors has been associated with adverse cardiovascular effects, such as valvulopathy. nih.gov

Assessment of Selectivity Over Other Serotonin Receptors (5-HT1, 5-HT3, 5-HT4)

Sarpogrelate demonstrates a favorable selectivity profile with minimal activity at other serotonin receptor subtypes. Research has shown that sarpogrelate and its active metabolite, M-1, have no significant affinity for 5-HT1A and 5-HT3 receptors. nih.gov While some displacement of specific binding to 5-HT1B receptors was observed at high concentrations (10 microM), the resulting Ki values were significantly higher (0.881 and 0.859 microM for sarpogrelate and M-1, respectively), indicating a very low affinity. nih.gov Similarly, sarpogrelate showed almost no affinity for 5-HT4 receptors, although its metabolite M-1 displayed weak binding. nih.gov This high selectivity for 5-HT2A receptors minimizes the potential for off-target effects mediated by other serotonin receptors.

Evaluation of Specificity Against Adrenergic (α1, α2, β) and Muscarinic Receptors

Beyond the serotonin receptor family, the specificity of sarpogrelate has been evaluated against other physiologically important receptors. In vitro functional assays have demonstrated that sarpogrelate has weak antagonist activity at α1-adrenoceptors (pKB = 6.30) and lacks significant activity at β-adrenoceptors and muscarinic M3 receptors. nih.gov The major metabolite of sarpogrelate, (S)-M-1, also showed weak affinity for α1- and β-adrenoceptors. nih.gov This high degree of specificity further contributes to the targeted therapeutic action of sarpogrelate, reducing the likelihood of side effects associated with the blockade of adrenergic and muscarinic pathways.

Receptor Binding Affinity of Sarpogrelate and its Metabolite M-1

| Compound | Receptor Subtype | Binding Affinity (Ki, nM) |

| Sarpogrelate | 5-HT2A | 8.39 biocat.comnih.gov |

| M-1 (active metabolite) | 5-HT2A | 1.70 nih.gov |

| Sarpogrelate | 5-HT1B | 881 nih.gov |

| M-1 (active metabolite) | 5-HT1B | 859 nih.gov |

| Sarpogrelate | 5-HT1A | No affinity nih.gov |

| M-1 (active metabolite) | 5-HT1A | No affinity nih.gov |

| Sarpogrelate | 5-HT3 | No affinity nih.gov |

| M-1 (active metabolite) | 5-HT3 | No affinity nih.gov |

| Sarpogrelate | 5-HT4 | No affinity nih.gov |

| M-1 (active metabolite) | 5-HT4 | 838 nih.gov |

Cellular and Molecular Mechanisms Research

The functional consequences of sarpogrelate's receptor binding profile are evident in its effects on cellular processes, most notably platelet aggregation.

Platelet Aggregation Inhibition Assays (e.g., collagen, 5-HT, ADP induced)

In Vitro Antagonist Activity of Sarpogrelate

| Receptor/Target | Assay System | pA2 / pKB Value |

| 5-HT2A Receptors | Rat Tail Artery | 8.53 (pA2) nih.gov |

| α1-Adrenoceptors | Functional Assay | 6.30 (pKB) nih.gov |

Erythrocyte Protection Studies (e.g., shear stress-induced hemolysis)

The mechanical forces within the circulatory system, particularly high shear stress in arteries or in medical devices, can lead to damage and rupture of red blood cells (erythrocytes), a process known as hemolysis. In vitro studies have been conducted to investigate the potential protective effects of sarpogrelate against such mechanically induced damage.

One key study utilized a mock circulation loop with a centrifugal pump to generate high shear stress and evaluate the extent of hemolysis in the presence and absence of sarpogrelate. The degree of hemolysis was quantified by measuring the Normalized Index of Hemolysis (NIH). The findings from this research demonstrated that blood treated with sarpogrelate exhibited a significantly lower level of hemolysis compared to the control group, indicating a protective effect of the compound on erythrocytes under conditions of high mechanical stress. nih.govresearchgate.net

Table 1: Effect of Sarpogrelate on Shear Stress-Induced Hemolysis in an In Vitro Mock Circulation Model

| Treatment Group | Normalized Index of Hemolysis (NIH) ( g/100 L) | Statistical Significance (p-value) |

| Control | 0.0027 ± 0.0005 | \multirow{2}{*}{p = 0.016} |

| Sarpogrelate | 0.0012 ± 0.0009 | |

| Data presented as mean ± standard deviation. nih.gov |

Leukocyte-Endothelial Cell Interaction Investigations

The adhesion of leukocytes to the vascular endothelium is a critical step in the inflammatory process and the development of atherosclerotic plaques. The following subsections detail the in vitro investigation of sarpogrelate's effects on these interactions.

Effects on Cell Adhesion (e.g., THP-1 cell adhesion to HUVECs)

The adhesion of monocytes, a type of leukocyte, to human umbilical vein endothelial cells (HUVECs) is a widely used in vitro model to study the initial stages of atherosclerosis. While direct quantitative data on the effect of sarpogrelate on the adhesion of the human monocytic cell line THP-1 to HUVECs is not extensively detailed in publicly available literature, the general methodology for such an assay is well-established. nih.govnih.gov This typically involves co-culturing fluorescently labeled THP-1 cells with a monolayer of HUVECs, often stimulated with an inflammatory agent like tumor necrosis factor-alpha (TNF-α), and then quantifying the number of adherent monocytes. nih.gov

Modulation of Endothelial Cell Adhesion Molecule Expression (e.g., E-selectin)

General Anti-inflammatory Research Aspects

Beyond its effects on cell adhesion, sarpogrelate has been investigated for its broader anti-inflammatory properties in vitro. The inflammatory response involves the production and release of various signaling molecules, including cytokines. In vitro studies using cell cultures provide a controlled environment to assess the direct effects of compounds on cytokine production.

While much of the research on sarpogrelate's effect on cytokines has been conducted in animal models, these studies provide a strong indication of its anti-inflammatory potential. For instance, in a rat model of endotoxin-induced shock, administration of sarpogrelate led to a significant reduction in the plasma levels of the pro-inflammatory cytokine TNF-α. nih.gov

Table 2: Effect of Sarpogrelate on Plasma TNF-α Levels in a Rat Model of Endotoxin Shock

| Treatment Group | Change in Plasma TNF-α (pg/mL) |

| Control | Significant increase |

| Sarpogrelate (3 mg/kg) | Significantly lower increase than control |

| This data is from an in vivo study and is included to illustrate the general anti-inflammatory potential of sarpogrelate. nih.gov |

These findings from in vivo models suggest that sarpogrelate may exert direct anti-inflammatory effects on cells involved in the inflammatory cascade, a hypothesis that warrants further investigation in dedicated in vitro systems, such as cytokine release assays with human endothelial cells or immune cells.

In Vivo Preclinical Research Applications of Sarpogrelate: the Role of Sarpogrelate D3 Hydrochloride in Quantitative Analysis

Cardiovascular System Research in Animal Models

Sarpogrelate (B137540) has been extensively investigated for its protective effects on the cardiovascular system in various animal models. These studies have elucidated its mechanisms of action, which primarily revolve around its antiplatelet and antithrombotic properties.

| Model Organism | Key Findings with Sarpogrelate Treatment | Reference |

| Rat (Myocardial Infarction Model) | Reduced infarct size from 35% to 25% | nih.gov |

| Rat (Myocardial Infarction Model) | Decreased left ventricular end-diastolic pressure from 15 mmHg to 10 mmHg | nih.gov |

| Rat (Myocardial Infarction Model) | Reduced mortality rate from 40% to 30% | nih.gov |

| Rat (Myocardial Infarction Model) | Attenuated changes in electrocardiographic (ECG) tracings (ST-segment deviation and QTc interval prolongation) | nih.gov |

Thrombosis-Associated Vascular Disease Models

The antithrombotic effects of sarpogrelate are a cornerstone of its therapeutic potential. In animal models of thrombosis, sarpogrelate has been shown to effectively prevent thrombus formation and improve vascular patency. For instance, in a rabbit model of artificial thrombus formation, sarpogrelate treatment significantly prolonged the time to complete obstruction of blood flow. nih.gov Similarly, in a mouse model of cerebral venous sinus thrombosis, sarpogrelate administration led to increased cerebral blood flow and reduced neuronal damage. The precise measurement of sarpogrelate concentrations in these models is essential for understanding its antithrombotic efficacy.

| Model Organism | Key Findings with Sarpogrelate Treatment | Reference |

| Rabbit (Artificial Thrombus Formation Model) | Prolonged thrombus formation time | nih.gov |

| Rabbit (Artificial Thrombus Formation Model) | Decreased leukocyte adhesion to the endothelium | nih.gov |

| Mouse (Cerebral Venous Sinus Thrombosis Model) | Increased cerebral blood flow | elsevierpure.com |

| Mouse (Cerebral Venous Sinus Thrombosis Model) | Decreased neuronal cell damage | elsevierpure.com |

Metabolic Disorder Research in Animal Models

The applications of sarpogrelate extend to the realm of metabolic disorders, where it has shown promise in mitigating various pathological consequences, particularly those related to diabetes and diet-induced metabolic syndrome.

Diabetic Animal Models (e.g., platelet hyperactivation, plasma serotonin (B10506) modulation, vascular sympathetic tone alteration)

In diabetic animal models, sarpogrelate has been shown to address several key pathological features. In alloxan-induced diabetic rats, sarpogrelate treatment was found to reduce platelet hyperactivation and decrease plasma serotonin concentrations. elsevierpure.com This modulation of the serotonergic system also resulted in a reduction of the vascular sympathetic tone. elsevierpure.com The ability to accurately measure sarpogrelate levels using Sarpogrelate-d3 as an internal standard is critical to correlating these effects with specific drug exposures.

| Model Organism | Key Findings with Sarpogrelate Treatment | Reference |

| Rat (Alloxan-Induced Diabetes Model) | Reduced platelet hyperactivation | elsevierpure.com |

| Rat (Alloxan-Induced Diabetes Model) | Decreased plasma 5-HT (serotonin) concentration | elsevierpure.com |

| Rat (Alloxan-Induced Diabetes Model) | Reduced vascular sympathetic tone | elsevierpure.com |

Diabetic Nephropathy Models (e.g., inhibition of macrophage activity, inflammatory reaction, renal fibrosis)

Diabetic nephropathy is a serious complication of diabetes, and sarpogrelate has demonstrated protective effects in animal models of this condition. In db/db mice, a model of type 2 diabetes, sarpogrelate treatment was shown to ameliorate diabetic nephropathy by inhibiting macrophage infiltration into the glomeruli and reducing renal inflammation and fibrosis. nih.gov These findings suggest that sarpogrelate's anti-inflammatory properties contribute to its renoprotective effects.

| Model Organism | Key Findings with Sarpogrelate Treatment | Reference |

| Mouse (db/db Diabetic Nephropathy Model) | Decreased urinary albumin excretion | nih.gov |

| Mouse (db/db Diabetic Nephropathy Model) | Reduced macrophage infiltration to glomeruli | nih.gov |

| Mouse (db/db Diabetic Nephropathy Model) | Decreased renal inflammatory and fibrosis signals | nih.gov |

High-Fat High-Fructose Diet (HFFD)-Induced Models (e.g., leukocyte-endothelial interactions)

While direct studies on the effect of sarpogrelate on leukocyte-endothelial interactions in HFFD-induced animal models are limited, related research provides strong indications of its potential benefits. HFFD is known to induce a state of chronic low-grade inflammation, a key feature of which is the increased expression of adhesion molecules on endothelial cells, facilitating the adhesion and migration of leukocytes. Research in diabetic patients has shown that sarpogrelate can significantly decrease the levels of soluble adhesion molecules. This suggests a potential mechanism by which sarpogrelate could mitigate the vascular inflammation associated with HFFD by reducing the interaction between leukocytes and the endothelium. Further preclinical studies utilizing Sarpogrelate-d3 for quantitative analysis are warranted to explore this specific application.

| Model System | Postulated Effect of Sarpogrelate | Supporting Evidence |

| HFFD-Induced Animal Model | Reduction of leukocyte-endothelial interactions | Sarpogrelate decreases soluble adhesion molecules in diabetic patients, which are crucial for leukocyte adhesion. |

Assessment of Biological Endpoints and Biomarker Quantification in Animal Studies

In the realm of preclinical in vivo research, the accurate quantification of drug concentrations and their correlation with pharmacological effects are paramount to understanding a compound's potential therapeutic efficacy. For sarpogrelate, a selective 5-HT2A receptor antagonist, preclinical animal models have been instrumental in elucidating its mechanisms of action and identifying key biological endpoints and biomarkers. The use of a stable isotope-labeled internal standard, specifically Sarpogrelate-d3 (hydrochloride), is a critical component of the bioanalytical methods employed to ensure the precision and accuracy of these quantitative assessments.

Sarpogrelate-d3 (hydrochloride) serves as an ideal internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for the determination of sarpogrelate and its active metabolite (M-1) in biological matrices such as plasma. semanticscholar.orgnih.gov Its utility has been demonstrated in methods developed for quantifying sarpogrelate in both human and rat plasma. semanticscholar.orgnih.gov The near-identical physicochemical properties of Sarpogrelate-d3 to the parent compound, with the exception of its mass, allow it to mimic the analyte's behavior during sample extraction, chromatographic separation, and ionization, thereby correcting for any variability in these processes and ensuring robust and reliable quantification. semanticscholar.org

While clinical studies have established the use of Sarpogrelate-d3 for quantitative analysis in human plasma, the principles and methodologies are directly applicable to preclinical animal studies, where such precise measurements are equally crucial for establishing pharmacokinetic/pharmacodynamic (PK/PD) relationships. semanticscholar.orgnih.gov In various animal models, the administration of sarpogrelate has led to the modulation of several key biological endpoints and biomarkers associated with its therapeutic targets. The accurate measurement of sarpogrelate concentrations in these models, facilitated by methods utilizing a deuterated internal standard like Sarpogrelate-d3, is fundamental to interpreting these findings.

Detailed Research Findings from Animal Studies

Preclinical investigations in various animal models have demonstrated the significant effects of sarpogrelate on a range of pathophysiological markers. These studies underscore the importance of precise drug quantification to correlate exposure with the observed biological responses.

Rat Models of Vascular Dysfunction:

In studies utilizing rat models, sarpogrelate has shown protective effects against endothelial dysfunction, a key factor in the pathogenesis of various cardiovascular diseases. For instance, in a model of high glucose-induced endothelial dysfunction in isolated rat aorta, sarpogrelate treatment led to significant improvements in endothelium-dependent relaxation. nih.gov This was accompanied by measurable changes in key biomarkers of oxidative stress and nitric oxide bioavailability. The quantification of sarpogrelate in the plasma of these animals is essential to link the drug's concentration to these beneficial vascular effects.

Table 1: Effects of Sarpogrelate on Biomarkers in a Rat Model of High Glucose-Induced Endothelial Dysfunction

| Biomarker | Effect of Sarpogrelate Treatment | Reference |

|---|---|---|

| Superoxide Anion (O2-) Production | Significantly decreased | nih.gov |

| Superoxide Dismutase (SOD) Activity | Significantly increased | nih.gov |

| Nitric Oxide (NO) Release | Significantly increased | nih.gov |

Furthermore, in streptozotocin (B1681764) (STZ)-induced diabetic rats, a model for studying diabetic complications, sarpogrelate treatment demonstrated the ability to prevent the downregulation of cardiac 5-HT2A receptors and inhibit the increase in platelet aggregation. researchgate.net These findings highlight the compound's potential to mitigate cardiovascular complications associated with diabetes.

Table 2: Cardiovascular and Platelet Biomarkers Modulated by Sarpogrelate in STZ-Induced Diabetic Rats

| Biological Endpoint/Biomarker | Effect of Sarpogrelate Treatment | Reference |

|---|---|---|

| Cardiac 5-HT2A Receptor Responsiveness | Prevented decrease | researchgate.net |

| Platelet Aggregation | Significantly prevented increase | researchgate.net |

| Fasting Glucose Levels | Significantly lowered | researchgate.net |

| Insulin Levels | Increased | researchgate.net |

Mouse Models of Diabetic Nephropathy:

In a db/db mouse model of type 2 diabetes, sarpogrelate hydrochloride was shown to ameliorate diabetic nephropathy. The study revealed that sarpogrelate's therapeutic effects are associated with the inhibition of macrophage activity and inflammatory reactions within the kidneys. The precise quantification of sarpogrelate in these mice would be crucial to establish the exposure levels required to achieve these anti-inflammatory and anti-fibrotic effects.

Table 3: Effects of Sarpogrelate on Renal Biomarkers in a db/db Mouse Model of Diabetic Nephropathy

| Biological Endpoint/Biomarker | Effect of Sarpogrelate Treatment | Reference |

|---|---|---|

| Macrophage Infiltration | Suppressed | magtechjournal.com |

| Inflammatory Markers | Anti-inflammatory effects observed | magtechjournal.com |

| Fibrotic Markers | Anti-fibrotic effects observed | magtechjournal.com |

Computational and Integrative Modeling Approaches in Sarpogrelate Research Leveraging Quantitative Data Obtained Via Sarpogrelate D3 Hydrochloride

Molecular Modeling and Docking Studies of Receptor Interactions

Molecular modeling and docking studies are pivotal in elucidating the precise interactions between sarpogrelate (B137540) and its primary target, the serotonin (B10506) 2A (5-HT2A) receptor. Sarpogrelate acts as a selective antagonist and inverse agonist at this receptor, which is a G protein-coupled receptor (GPCR) implicated in vasoconstriction and platelet aggregation. nih.govtandfonline.compatsnap.com While sarpogrelate also shows some affinity for 5-HT2B and 5-HT2C receptors, its affinity for the 5-HT2A subtype is substantially higher. wikipedia.org

Docking simulations, which predict the preferred orientation of a ligand when bound to a receptor, are crucial for understanding the basis of this selectivity and antagonism. For 5-HT2A antagonists, studies have revealed key interaction points within the receptor's binding pocket. A highly conserved aspartate residue (D3.32) in transmembrane helix 3 typically forms a crucial ionic bond with the protonated amine group present in many aminergic ligands, including likely sarpogrelate. nih.gov The binding is further stabilized by a network of hydrophobic and aromatic interactions with residues forming a deep hydrophobic cleft in the binding site. nih.gov

Research on a constitutively active mutant of the human 5-HT2A receptor demonstrated that sarpogrelate functions as a potent inverse agonist, effectively reducing the receptor's basal activity. tandfonline.com This suggests that sarpogrelate binding stabilizes an inactive conformation of the receptor, a mechanism that can be explored in detail through molecular dynamics simulations. tandfonline.com These simulations model the movement of the receptor and ligand over time, providing insights into the stability of the binding pose and the conformational changes induced by the ligand. The binding affinities derived from such studies correlate well with experimental data.

| Compound | Receptor Subtype | Binding Affinity (Ki value) | Reference |

|---|---|---|---|

| Sarpogrelate | 5-HT2A | 8.39 nM | nih.gov |

| Metabolite M-1 | 5-HT2A | 1.70 nM | nih.gov |

| Sarpogrelate | 5-HT1A | No Affinity | nih.gov |

| Metabolite M-1 | 5-HT1A | No Affinity | nih.gov |

| Sarpogrelate | 5-HT1B | 0.881 µM | nih.gov |

| Metabolite M-1 | 5-HT1B | 0.859 µM | nih.gov |

Ligand-Based and Structure-Based Drug Design Principles

The development of novel 5-HT2A antagonists can be guided by two complementary computational drug design strategies: ligand-based and structure-based design. tandfonline.com The deuterated internal standard, Sarpogrelate-d3, is essential for the accurate pharmacokinetic evaluation of new analogs developed through these methods.

Ligand-Based Drug Design (LBDD): This approach is utilized when the structure of the target is unknown or when focusing on the chemical features of known active molecules. mdpi.com LBDD methods like Quantitative Structure-Activity Relationship (QSAR) modeling and pharmacophore analysis are employed. wikipedia.orgnih.gov

QSAR: A QSAR model for sarpogrelate and its analogs would establish a mathematical correlation between their chemical structures (represented by molecular descriptors like hydrophobicity, electronic properties, and steric factors) and their biological activity (e.g., binding affinity for the 5-HT2A receptor). wikipedia.orgyoutube.com This model could then predict the activity of newly designed, unsynthesized compounds, prioritizing the most promising candidates for synthesis and testing. mdpi.com

Pharmacophore Modeling: This technique identifies the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, positive charges) that a molecule must possess to bind to the 5-HT2A receptor. The pharmacophore derived from sarpogrelate could be used to screen large virtual libraries of compounds to find new, structurally diverse molecules with the potential for similar activity. tandfonline.com

Structure-Based Drug Design (SBDD): With the availability of high-resolution crystal structures of the 5-HT2A receptor, SBDD has become a powerful tool. nih.gov This method uses the 3D structure of the receptor's binding site to design ligands with high affinity and selectivity. nih.gov

Docking and Scoring: As described in the previous section, computational docking can place potential new molecules into the 5-HT2A binding pocket. magtechjournal.com Scoring functions then estimate the binding affinity. This allows for the virtual evaluation of thousands of potential drug candidates, identifying those that are predicted to form the most stable interactions with key residues like D3.32 and the surrounding hydrophobic pocket. nih.gov This approach was successfully used to develop novel pimavanserin (B1677881) derivatives with significantly improved potency. nih.gov

Systems Pharmacology and Network Analysis in Disease Contexts

The core of sarpogrelate's mechanism is the antagonism of the 5-HT2A receptor, which disrupts key pathological processes:

Platelet Aggregation: Serotonin released from platelets enhances their aggregation by acting on 5-HT2A receptors. Sarpogrelate directly blocks this pathway, contributing to its anti-thrombotic effect. patsnap.comnih.gov

Vasoconstriction: 5-HT2A receptor activation on vascular smooth muscle cells causes vasoconstriction. Sarpogrelate inhibits this, promoting vasodilation and improving blood flow. patsnap.comelsevierpure.com

Vascular Smooth Muscle Cell (VSMC) Proliferation: Serotonin can act as a mitogen, promoting the proliferation of VSMCs, a key event in the development of atherosclerosis and restenosis after angioplasty. nih.govnih.gov Sarpogrelate has been shown to inhibit this 5-HT-induced proliferation. nih.gov

A network analysis would connect sarpogrelate's primary target (5-HT2A) to these downstream pathways. Furthermore, research indicates that sarpogrelate's effects extend to other signaling cascades. For instance, in models of heart failure, sarpogrelate was found to suppress cardiac hypertrophy and systolic dysfunction by inhibiting the ERK1/2–GATA4 signaling pathway. nih.gov

By constructing a "drug-target-pathway-disease" network, systems pharmacology can visualize these connections. This network would link sarpogrelate to the 5-HT2A receptor, which in turn connects to signaling pathways like Gq/PLC, platelet activation, and ERK1/2, and ultimately to disease states such as thrombosis, atherosclerosis, and cardiac hypertrophy. This approach helps to explain the multifaceted clinical benefits of the drug and can help predict potential new therapeutic applications or off-target effects. nih.gov

Data Integration from Analytical, Pharmacokinetic, and Pharmacodynamic Studies

The development of robust computational models is critically dependent on the integration of high-quality data from multiple sources. Sarpogrelate-d3 (hydrochloride) plays a vital role as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, ensuring the generation of precise and accurate analytical data required for these models. nih.gov

Analytical Data: Validated LC-MS/MS methods have been established for the simultaneous determination of sarpogrelate and its active metabolite, M-1, in human plasma. nih.gov These methods are sensitive and rapid, often using a simple protein precipitation step for sample preparation. The use of a stable isotope-labeled internal standard like Sarpogrelate-d3 is crucial for correcting analytical variability during sample processing and instrumental analysis. nih.gov

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Internal Standard | Reference |

|---|---|---|---|---|

| Sarpogrelate | 430.20 | 135.10 | Sarpogrelate-d3 | nih.gov |

| Metabolite M-1 | 330.25 | 58.15 | Sarpogrelate-d3 | nih.gov |

| Sarpogrelate-d3 (IS) | 433.20 | 138.10 | - | nih.gov |

Pharmacokinetic (PK) and Pharmacodynamic (PD) Integration: The relationship between drug concentration (PK) and its physiological effect (PD) is often complex. While sarpogrelate disappears from plasma relatively quickly, its antiplatelet effect is more prolonged. nih.govjst.go.jp This discrepancy is explained by its conversion to the active metabolite M-1. A PK-PD model that considered the competitive reversible inhibition at 5-HT2 receptors by both sarpogrelate and M-1 revealed that M-1 was more effective for inhibiting platelet aggregation than the parent compound, despite its much lower plasma concentrations. nih.govjst.go.jp

Physiologically Based Pharmacokinetic (PBPK) Modeling: PBPK models represent a sophisticated form of data integration. nih.govnih.gov These models incorporate physicochemical properties of the drug, in vitro data (e.g., metabolism, transporter interactions), and physiological parameters of the population (e.g., organ blood flow, enzyme expression). nih.gov For sarpogrelate, PBPK models have been successfully developed to predict the plasma concentration profiles of both the parent drug and its M-1 metabolite. nih.govnih.gov These validated models are then used to simulate complex scenarios, such as predicting the potential for drug-drug interactions (DDIs) with substrates of cytochrome P450 enzymes like CYP2D6, thereby guiding clinical study design. nih.gov